Product packaging for Ethyl 3-amino-3-thioxopropanoate(Cat. No.:CAS No. 13621-50-6)

Ethyl 3-amino-3-thioxopropanoate

Cat. No.: B082040
CAS No.: 13621-50-6
M. Wt: 147.2 g/mol
InChI Key: IBHOWDPRDYMIMO-UHFFFAOYSA-N
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Description

Significance within Organosulfur Chemistry

Organosulfur compounds, which are organic compounds containing sulfur, are ubiquitous in nature and play a crucial role in biochemistry and the chemical industry. wikipedia.org Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds, and sulfur is a key component in vital biomolecules like the antibiotics penicillin and sulfa drugs. wikipedia.org The study of these compounds, known as organosulfur chemistry, is a vast field, and Ethyl 3-amino-3-thioxopropanoate is a notable member due to its thioamide group. wikipedia.orgresearchgate.net

Thioamides, characterized by the R-C(=S)-N(R')R'' functional group, are important isosteres of amides and have found broad applications in medicinal and organic chemistry. researchgate.netwikipedia.org The replacement of the oxygen atom in an amide with a sulfur atom leads to significant changes in the molecule's electronic properties, reactivity, and hydrogen-bonding capabilities. nih.gov Thioamides are more reactive than their amide counterparts and serve as versatile intermediates in the synthesis of various heterocyclic compounds and other sulfur-containing molecules. researchgate.net They are also recognized for their ability to mimic amide bonds in peptides, which can enhance the stability and biological activity of these molecules. nih.govmdpi.com The presence of the thioamide functional group in this compound, therefore, makes it a valuable tool for researchers exploring the synthesis and properties of novel organosulfur compounds.

Relevance in Thioester Chemistry

Thioesters are a class of organosulfur compounds with the general structure R-C(=O)-S-R'. wikipedia.org They are analogous to esters but with a sulfur atom replacing the ester oxygen. wikipedia.org Thioesters are significantly more reactive than their oxygen-containing counterparts due to the weaker carbon-sulfur bond compared to the carbon-oxygen bond. fiveable.mevaia.com This increased reactivity makes them excellent acylating agents and important intermediates in a variety of organic reactions, particularly in the formation of new carbon-carbon bonds. fiveable.me

In biochemistry, thioesters are fundamental to many metabolic processes. vaia.com Acetyl-CoA, a well-known thioester, is a central molecule in the citric acid cycle and fatty acid metabolism, where the high-energy thioester bond drives these biochemical reactions. wikipedia.orgvaia.com While this compound is technically a thioamide and not a thioester, its chemistry is closely related. The presence of the carbon-sulfur double bond (thione) gives it a reactivity profile that shares similarities with thioesters. The sulfur atom imparts electrophilic character to the carbonyl carbon, making it susceptible to nucleophilic attack, a key feature of thioester reactivity. Understanding the principles of thioester chemistry provides a valuable framework for predicting and utilizing the reactivity of this compound in organic synthesis.

Position within Beta-Amino Thioxo Compounds

This compound belongs to the class of beta-amino thioxo compounds. This classification is based on the relative positions of the amino group and the thioxo (C=S) group. In this molecule, the amino group is attached to the beta-carbon, which is the second carbon atom away from the thioxo group. This structural arrangement is significant because beta-aminocarbonyl compounds (the oxygen-containing analogs) are highly valuable synthetic intermediates. eurekaselect.com

Beta-amino acids and their derivatives are of growing interest in medicinal chemistry because they can be used to create peptides with increased metabolic stability and unique secondary structures. chiroblock.comnumberanalytics.com The beta-amino acid motif is found in a number of biologically active natural products. chiroblock.com The derivatives of β-aminocarbonyl compounds are used to synthesize important molecules like β-amino alcohols and β-lactams, which are core structures in many pharmaceuticals. eurekaselect.com As a beta-amino thioxo compound, this compound serves as a versatile building block for the synthesis of a variety of organic molecules, including heterocyclic systems and modified amino acids that have potential applications in drug discovery and materials science.

Historical Context of Thioamide and Thioxo Compound Research

The study of thioamides dates back to the 19th century, with one of the earliest methods for their synthesis being the reaction of amides with phosphorus pentasulfide, first described in the 1870s. wikipedia.org For a long time, thioamides were primarily considered as synthetic curiosities and simple isosteres for amide bonds in peptide chemistry. nih.gov They were used by medicinal chemists to improve the stability and pharmacokinetic properties of amide-containing compounds. nih.gov

In recent decades, there has been a significant resurgence of interest in thioamide chemistry. nih.gov This has been driven by the discovery of thioamide-containing natural products and a deeper understanding of their unique chemical properties. researchgate.netnih.gov Researchers have developed new and more efficient methods for the synthesis of thioamides, moving beyond the classical reagents to more practical and environmentally friendly sulfur sources. mdpi.com The applications of thioamides have also expanded considerably, and they are now recognized as important building blocks in organic synthesis, particularly for the construction of heterocycles. researchgate.net Furthermore, their role as probes in protein and peptide folding and dynamics is an active area of research. nih.gov The evolution of thioamide research from simple amide analogs to a distinct and valuable class of compounds provides the context for the contemporary interest in molecules like this compound.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 13621-50-6 guidechem.comsigmaaldrich.comnih.gov
Molecular Formula C5H9NO2S guidechem.comnih.gov
Molecular Weight 147.19 g/mol guidechem.comnih.gov
IUPAC Name ethyl 3-amino-3-sulfanylidenepropanoate nih.gov
Appearance Pale-yellow to Yellow Solid or liquid sigmaaldrich.com
pKa 12.71 ± 0.29 (Predicted) guidechem.com
InChI Key IBHOWDPRDYMIMO-UHFFFAOYSA-N sigmaaldrich.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2S B082040 Ethyl 3-amino-3-thioxopropanoate CAS No. 13621-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-sulfanylidenepropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-2-8-5(7)3-4(6)9/h2-3H2,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHOWDPRDYMIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377965
Record name ethyl 3-amino-3-thioxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13621-50-6
Record name ethyl 3-amino-3-thioxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-3-sulfanylidenepropanoate
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Synthetic Methodologies for Ethyl 3 Amino 3 Thioxopropanoate

Established Synthetic Routes

Traditional methods for synthesizing Ethyl 3-amino-3-thioxopropanoate often rely on readily available starting materials and well-understood reaction mechanisms.

A common and established route begins with ethyl cyanoacetate (B8463686). This process typically involves two main transformations: the formation of an imino ether intermediate followed by thionation.

First, ethyl cyanoacetate is reacted with ethanol (B145695) in the presence of anhydrous hydrogen chloride. This reaction, known as the Pinner reaction, forms the intermediate ethyl 3-ethoxy-3-iminopropanoate hydrochloride. prepchem.com The mixture is typically cooled to 0°C during the addition of HCl. prepchem.com

In the second step, this intermediate is treated with a source of sulfur, such as hydrogen sulfide (B99878), in the presence of a base like pyridine (B92270) or triethylamine. This step converts the imino ether into the corresponding thioamide, yielding the final product, this compound.

Table 1: Two-Step Synthesis from Ethyl Cyanoacetate

Step Reactants Reagents/Conditions Intermediate/Product
1 Ethyl cyanoacetate, Ethanol Anhydrous HCl, Ethyl acetate (B1210297), 0°C Ethyl 3-ethoxy-3-iminopropanoate hydrochloride prepchem.com
2 Ethyl 3-ethoxy-3-iminopropanoate hydrochloride Hydrogen sulfide, Pyridine or Triethylamine This compound

Thioamides can be synthesized by the thionation of their corresponding amides using various reagents. organic-chemistry.org In the context of this compound, this involves the preparation of the corresponding amide, ethyl 3-amino-3-oxopropanoate (the half-amide of malonic acid ethyl ester), followed by its conversion.

The precursor amide can be synthesized from diethyl malonate by controlled ammonolysis, where one ester group is selectively converted to an amide. The subsequent thionation is a critical step. Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly employed for this transformation. The reaction involves heating the amide with the thionating agent in an inert solvent such as toluene (B28343) or xylene.

More modern and milder methods for thioamide formation have also been developed, including the use of PSCl₃/H₂O/Et₃N under solventless microwave irradiation, which can provide clean and efficient synthesis. organic-chemistry.org

Base-promoted condensation reactions provide another avenue for the synthesis of this compound. A notable example is the reaction of ethyl acetate with a thioamide-containing species. In a typical approach, a strong base like sodium ethoxide or sodium hydride is used to generate the enolate of ethyl acetate. This enolate then acts as a nucleophile, attacking a suitable electrophilic sulfur-containing compound, such as cyanothioacetamide.

Self-condensation of ethyl cyanoacetate can be a competing reaction when using bases like sodium ethoxide, especially under reflux conditions. researchgate.net Therefore, careful control of reaction conditions is crucial. The Gewald reaction, a multicomponent reaction involving a carbonyl compound, a cyano-active nitrile, and elemental sulfur in the presence of a base like triethylamine, exemplifies a base-promoted condensation that produces functionalized 2-aminothiophenes, highlighting the utility of base catalysis in C-S bond formation. nih.gov

Novel and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more sophisticated methods for preparing β-thioxoesters and their derivatives, offering potential improvements in yield, selectivity, and reaction conditions.

The Reformatsky reaction, traditionally used to form β-hydroxy esters from α-halo esters and carbonyl compounds using zinc metal, has been adapted for the synthesis of β-thioxoesters. byjus.comnumberanalytics.com This analogous reaction involves the reaction of an α-haloester, such as ethyl bromoacetate, with metallic zinc to form an organozinc reagent, also known as a Reformatsky enolate. nrochemistry.comwikipedia.org

This enolate then adds to the thiocarbonyl group (C=S) of an isothiocyanate instead of the carbonyl group of an aldehyde or ketone. nih.gov This nucleophilic addition to the isothiocyanate, followed by an acidic workup, yields the β-thioxoester. byjus.comnih.gov This method is advantageous as the organozinc reagents are generally less reactive than Grignard or organolithium reagents, preventing undesired side reactions. wikipedia.org The reaction can often be performed under mild conditions, and even solvent-free using ball milling techniques. nih.gov

Table 2: Reformatsky-Analogous Reaction

Reactant 1 Reactant 2 Reagents/Conditions Product Type
α-haloester (e.g., ethyl bromoacetate) Isothiocyanate Zinc metal, Acid workup β-thioxoester byjus.comnih.gov

Isothiocyanates are versatile building blocks in organic synthesis due to the reactivity of the -N=C=S functional group. arkat-usa.org Their synthesis can be achieved through various methods, including the reaction of primary amines with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed using reagents like tosyl chloride or propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). organic-chemistry.org

For the synthesis of this compound, a key strategy involves the reaction of a suitable enolate with an isothiocyanate. As mentioned in the Reformatsky-type reaction, the enolate of ethyl acetate (or its zinc equivalent) can be added to a simple isothiocyanate.

Alternatively, a reaction can be designed using ethyl isothiocyanatoacetate. This compound can be synthesized from glycine (B1666218) ethyl ester hydrochloride, carbon disulfide, and a dehydrating/desulfurizing agent. chemicalbook.comnih.gov The resulting ethyl isothiocyanatoacetate possesses both the required ester functionality and the reactive isothiocyanate group, making it a valuable precursor for further synthetic transformations.

Cyclization Reactions in Heterocyclic Synthesis

Cyclization reactions are fundamental in heterocyclic chemistry, and this compound serves as a key reactant in the formation of diverse ring systems. These reactions leverage the compound's reactive sites to construct complex molecular architectures.

One significant application is in the synthesis of thienopyrimidines. Thiophene (B33073) derivatives with adjacent amino ester groups are effective starting points for building the thienopyrimidine core. ekb.eg For instance, the reaction of 2-aminothiophene-3-carboxylates with various reagents can lead to the formation of these fused heterocyclic systems. ekb.eg The process often involves the initial formation of a thioureido or ureido intermediate, which then undergoes cyclization. ekb.eg

The tert-amino effect is another powerful tool in heterocyclic synthesis that can be applied to create spiro heterocyles. researchgate.net This effect describes the cyclization reactions of specific ortho-substituted N,N-dialkylanilines. researchgate.net The nature of the substituent determines the pathway of the ring closure, which can involve the ortho substituent and the tert-nitrogen atom or the α-methylene groups attached to the nitrogen. researchgate.net This strategy has been successfully used to synthesize a variety of spiro-fused heterocycles, often in good yields through one-pot reactions. researchgate.net

Furthermore, decarboxylative [3+2] cycloaddition reactions of α-amino acids provide a pathway to synthesize heterocyclic compounds. beilstein-journals.org This method utilizes azomethine ylides derived from amino acids in multicomponent, one-pot, or stepwise reactions, offering an efficient route to structurally diverse products. beilstein-journals.org

Solvent-Free and Mechanochemical Synthesis Techniques

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Solvent-free and mechanochemical techniques have emerged as promising alternatives to traditional solvent-based reactions, often leading to higher yields, shorter reaction times, and reduced waste.

Microwave irradiation is a notable green technique that has been successfully applied to the synthesis of thienylthiourea derivatives from 2-amino-3-ethoxycarbonyl-4,5-disubstitutedthiophenes and alkyl or aryl isothiocyanates. mdpi.com This method provides higher yields in a shorter time compared to conventional heating. mdpi.com Similarly, a catalyst-free multicomponent domino reaction for synthesizing trisubstituted thiazoles has been developed using water as a green solvent under microwave conditions. bepls.com

Mechanochemical synthesis, which involves reactions induced by mechanical force, offers another solvent-free approach. While specific examples for the direct synthesis of this compound using this method are not detailed in the provided results, the broader trend towards mechanochemistry in organic synthesis suggests its potential applicability.

Synthesis of Derivatives and Analogues

The inherent reactivity of this compound allows for the straightforward synthesis of a wide range of derivatives and analogues. These modifications are crucial for tuning the molecule's properties and for its incorporation into more complex structures, particularly various heterocyclic systems.

Functionalized Thioxopropanoates for Heterocycle Formation

The functionalization of thioxopropanoates is a key strategy for constructing a variety of heterocyclic compounds. By introducing different substituents, the electronic and steric properties of the molecule can be altered, influencing its reactivity in subsequent cyclization reactions.

For example, the synthesis of unnatural α-amino esters can be achieved using ethyl nitroacetate (B1208598) through condensation or cycloaddition reactions. beilstein-journals.org This approach allows for the introduction of various functional groups, leading to a diverse library of α-nitroesters which can be further transformed. beilstein-journals.org The general method involves the preparation of dimethylacetals from aldehydes, followed by a reaction with ethyl nitroacetate and subsequent reduction. beilstein-journals.org

Incorporation into Thiazole (B1198619) Derivatives

Thiazoles are a class of heterocyclic compounds with significant biological activity, making their synthesis a key area of research. wikipedia.org this compound and its derivatives are valuable precursors for constructing the thiazole ring.

The Cook-Heilbron thiazole synthesis is a classic method for forming 5-aminothiazoles by reacting α-aminonitriles or aminocyanoacetates with compounds like carbon disulphide or isothiocyanates under mild conditions. wikipedia.org This reaction allows for the introduction of various substituents at the 2nd and 4th positions of the thiazole ring. wikipedia.org

A reinvestigation of the thiazole synthesis using ethyl 3-amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates has provided corrected structural assignments for the resulting thiazole products. znaturforsch.com Treatment of these thioxopropanoates with 3-chloropentane-2,4-dione (B157559) leads to the formation of thiazoles, which can be further modified. znaturforsch.com The synthesis of thiazole derivatives containing a benzofuran (B130515) moiety has also been reported, utilizing 1,4-diazabicyclo[2.2.2]-octane (DABCO) as an eco-friendly catalyst. bepls.com

Reactant 1Reactant 2ProductReference
Ethyl 3-amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates3-chloropentane-2,4-dioneThiazole derivatives znaturforsch.com
α-aminonitriles/aminocyanoacetatesCarbon disulphide/isothiocyanates5-aminothiazoles wikipedia.org
2-[1-(benzofuran-2-yl)ethylidene]-hydrazinecarbothioamideSubstituted 2-bromoacetophenonesThiazole derivatives with benzofuran moiety bepls.com

Formation of Thioxoimidazolidinone Derivatives

The synthesis of thioxoimidazolidinone derivatives represents another important application of compounds related to this compound. While direct synthesis from this compound is not explicitly detailed in the provided search results, the formation of related thioamide analogues provides insight into the potential synthetic pathways. For instance, thioamide analogues can be synthesized from their corresponding carboxamides using Lawesson's reagent. nih.gov This transformation is a common method for converting carbonyl groups to thiocarbonyl groups and could be applied to precursors of thioxoimidazolidinones.

Synthesis of Thienopyrimidine Compounds

Thienopyrimidines are a significant class of fused heterocyclic compounds with diverse biological activities. ekb.eg The synthesis of these compounds often utilizes thiophene derivatives bearing an amino and an ester group in adjacent positions as key synthons. ekb.eg

One common approach involves the condensation of 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes with alkyl or aryl isothiocyanates to form thienylthiourea derivatives. mdpi.com These intermediates can then be cyclized to afford 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. mdpi.com Another method involves the cyclization of 2-amino-3-ethoxycarbonylthiophenes with formamide (B127407) to produce thienopyrimidinone derivatives. mdpi.comnih.gov These can be further functionalized, for example, by conversion to 4-chlorothienopyrimidines, which can then react with amines to yield 4-anilino derivatives. mdpi.comnih.gov

Starting MaterialReagent(s)ProductReference
2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenesAlkyl/aryl isothiocyanates, then KOH3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones mdpi.com
2-amino-3-ethoxycarbonylthiophenesFormamideThienopyrimidinone derivatives mdpi.comnih.gov
ThienopyrimidinonePOCl₃, then aromatic amine4-anilino-thienopyrimidine derivatives mdpi.comnih.gov

Pathways to 5-Aminoisoxazoles via Thiocarbamoylcyanoacetates

A significant synthetic application of thiocarbamoylcyanoacetate derivatives is in the formation of 5-aminoisoxazole rings. Research has demonstrated a convenient method for synthesizing 5-aminoisoxazoles through the reaction of ethyl arylthiocarbamoylcyanoacetates with hydroxylamine (B1172632). researchgate.netresearchgate.netosi.lv This pathway offers a direct route to these heterocyclic compounds, which are of interest in medicinal chemistry. researchgate.net

The synthesis begins with the preparation of ethyl arylthiocarbamoylcyanoacetates. This is achieved by reacting aryl isothiocyanates with sodium ethylcyanoacetate in ethanol at room temperature. researchgate.netresearchgate.net The resulting ethyl arylthiocarbamoylcyanoacetates are then treated with hydroxylamine in aqueous ethanol under reflux conditions to yield the corresponding 5-aminoisoxazoles. researchgate.netresearchgate.net

The proposed mechanism for this transformation involves the initial reaction of the thiocarbamoylcyanoacetate with hydroxylamine. researchgate.netresearchgate.net The electronegativity of the cyano group is thought to play a crucial role, favoring a reaction with the nucleophilic oximino group, which leads to the formation of the 5-aminoisoxazole ring through cyclization and subsequent elimination of hydrogen sulfide. researchgate.netresearchgate.net This is in contrast to related reactions with diethyl arylthiocarbamoylmalonate, which yield 3-arylamino-isoxazol-5(2H)-ones under similar conditions. researchgate.netresearchgate.net The presence of the cyano group in the thiocarbamoylcyanoacetates directs the reaction towards the formation of 5-aminoisoxazoles in good yields. researchgate.netresearchgate.net

Detailed research findings for the synthesis of various 5-aminoisoxazoles from their corresponding ethyl arylthiocarbamoylcyanoacetate precursors are summarized in the table below. researchgate.net

Starting Material (Ethyl arylthiocarbamoylcyanoacetate)Aryl Group (Ar)Product (Ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylate)Reflux Time (h)Yield (%)Melting Point (°C)
Ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoatePhenylEthyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate2470148-149
Ethyl 3-((2-bromophenyl)amino)-2-cyano-3-thioxopropanoate2-BromophenylEthyl 5-amino-3-((2-bromophenyl)amino)isoxazole-4-carboxylate3068155-156
Ethyl 3-((3-bromophenyl)amino)-2-cyano-3-thioxopropanoate3-BromophenylEthyl 5-amino-3-((3-bromophenyl)amino)isoxazole-4-carboxylate3065160-161
Ethyl 3-((4-bromophenyl)amino)-2-cyano-3-thioxopropanoate4-BromophenylEthyl 5-amino-3-((4-bromophenyl)amino)isoxazole-4-carboxylate3067171-172
Ethyl 2-cyano-3-(naphthalen-1-ylamino)-3-thioxopropanoate1-NaphthylEthyl 5-amino-3-(naphthalen-1-ylamino)isoxazole-4-carboxylate4860138-139

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers crucial information regarding the functional groups present in a molecule. optica.org In the case of ethyl 3-amino-3-thioxopropanoate, these methods are particularly vital for the characterization of the thioamide group and for the investigation of potential tautomerism.

The IR and Raman spectra of thioamides are distinguished by several key vibrational bands.

N-H Stretching: The amino group is characterized by its symmetric and asymmetric N-H stretching vibrations, which typically appear in the 3100-3400 cm⁻¹ region. The precise positions and shapes of these bands are sensitive to the extent of intermolecular hydrogen bonding.

C=S Stretching: The C=S stretching vibration is a diagnostic marker for the thioxo group. However, this vibration is often coupled with other vibrational modes and can appear over a wide range, generally between 850 and 1250 cm⁻¹. Its identification can be complex and often benefits from comparison with the Raman spectrum, where it may exhibit a more intense signal.

C-N Stretching and N-H Bending: The thioamide functional group also gives rise to characteristic C-N stretching and N-H bending vibrations. These modes are frequently coupled and are observed in the fingerprint region of the spectrum (below 1600 cm⁻¹).

Characteristic Vibrational Frequencies for Thioamide and Amino Groups

Interactive Table: Approximate Vibrational Frequency Ranges
Functional Group VibrationApproximate Frequency Range (cm⁻¹)
N-H Stretch (asymmetric & symmetric)3100 - 3400
C=O Stretch (ester)1730 - 1750
N-H Bend1580 - 1650
C-N Stretch1250 - 1350
C=S Stretch850 - 1250

Note: These are general frequency ranges, and the exact positions of the bands will be influenced by the specific molecular structure and intermolecular interactions.

This compound has the potential to exist in different tautomeric forms, most notably the thione form (containing C=S and NH₂ groups) and the thiol form (containing C=N and -SH groups). IR spectroscopy is a highly effective tool for investigating this potential tautomeric equilibrium.

Thione Form: The predominance of the thione tautomer would be indicated by the presence of strong N-H stretching bands in the 3100-3400 cm⁻¹ region and a characteristic C=S vibrational band.

Thiol Form: If a significant amount of the thiol tautomer were present, the IR spectrum would be expected to display a weak S-H stretching band around 2500-2600 cm⁻¹ and a C=N stretching vibration in the 1640-1690 cm⁻¹ region. The intensity of the N-H stretching bands would consequently be diminished or absent, depending on the position of the tautomeric equilibrium.

Previous studies conducted on simple thioamides have generally indicated that the thione form is the dominant tautomer in the majority of solvents. scispace.com Consequently, it is highly probable that the IR spectrum of this compound would primarily exhibit the vibrational modes corresponding to the thione tautomer. Nevertheless, the possibility of the thiol tautomer co-existing in equilibrium, particularly in non-polar solvents, remains a subject for detailed spectroscopic investigation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of molecules containing chromophores, which are parts of a molecule that absorb light. In this compound, the thioamide group (-C(=S)NH₂) and the ester carbonyl group (-C(=O)O-) in potential tautomeric forms constitute the primary chromophores.

Electronic Transitions and Conjugation Analysis

The UV-Vis spectrum of a molecule reveals the electronic transitions that occur when it absorbs light. These transitions involve the promotion of electrons from lower energy molecular orbitals to higher energy ones. For organic molecules like this compound, the most common transitions are π → π* and n → π*. libretexts.orglibretexts.org

The π → π* transitions are typically of high intensity and occur in molecules with π-systems, such as double or triple bonds. The n → π* transitions, which involve the excitation of a non-bonding electron (from the lone pairs on oxygen, nitrogen, or sulfur) to an anti-bonding π* orbital, are generally of lower intensity. libretexts.org

The extent of conjugation in a molecule significantly influences the wavelength of maximum absorption (λmax). As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of λmax to longer wavelengths (a bathochromic or red shift). libretexts.org In the case of this compound, the potential for conjugation exists between the thioamide and ester functionalities, particularly in its enol or enethiol tautomeric forms.

Table 1: Expected UV-Vis Absorption Maxima for Different Tautomers

TautomerChromophore SystemExpected Electronic Transition(s)Estimated λmax Range (nm)
Thioamide-ketoC=S, C=On → π* (C=S), n → π* (C=O), π → π* (C=S)200-350
Enamine-thiol-ketoC=C-S-C=Oπ → π* (conjugated system)> 250
Imine-thiol-enolC=N-C=C-OHπ → π* (extended conjugation)> 280

Note: The λmax values are estimations based on general principles and data for related compounds. Experimental verification is required.

Spectroscopic Investigation of Tautomeric Equilibria

This compound can exist in several tautomeric forms, including the thioamide-keto form and various enamine-thiol and imine-thiol-enol forms. The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. semanticscholar.org

UV-Vis spectroscopy is a powerful technique for studying such tautomeric equilibria. Since each tautomer possesses a unique electronic configuration and chromophore system, they will exhibit distinct absorption spectra. By measuring the UV-Vis spectrum of a solution of this compound under different conditions (e.g., in solvents of varying polarity), it is possible to observe changes in the relative intensities of the absorption bands corresponding to each tautomer.

For example, a study on β-ketoesters demonstrated that the keto-enol equilibrium is solvent-dependent, with the enol form being more favored in non-polar solvents. semanticscholar.org This is observed as an increase in the intensity of the absorption band associated with the conjugated enol form. A similar approach could be applied to this compound to elucidate the predominant tautomeric form in different environments and to determine the equilibrium constant between the tautomers.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Weight Determination and Fragmentation Analysis

In a mass spectrometer, a molecule is first ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). The resulting molecular ion (M⁺) then often undergoes fragmentation, breaking down into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule.

For this compound (C₅H₉NO₂S), the expected molecular weight of the most common isotopic composition is approximately 147.20 g/mol . The mass spectrum would be expected to show a molecular ion peak at an m/z corresponding to this value.

The fragmentation of this compound would likely involve the characteristic cleavage patterns of its functional groups: the ethyl ester and the thioamide. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. libretexts.org Amides and thioamides can undergo α-cleavage and McLafferty rearrangements. libretexts.org

Table 2: Plausible Mass Spectrometric Fragments of this compound

Fragment Ion (m/z)Plausible Structure/Lost NeutralFragmentation Pathway
114[M - SH]⁺Loss of a sulfhydryl radical
102[M - OCH₂CH₃]⁺Loss of an ethoxy radical
74[CH₂=C(NH₂)S]⁺Cleavage of the C-C bond adjacent to the thioamide
59[C(=S)NH₂]⁺Cleavage of the bond between the α-carbon and the thioamide group
45[COOCH₂CH₃]⁺Cleavage of the bond between the α-carbon and the ester group

Note: The m/z values correspond to the most abundant isotopes. The actual spectrum may show additional peaks and variations in relative intensities.

Confirmation of Molecular Formula

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high precision allows for the unambiguous determination of the elemental composition of a molecule.

By measuring the exact mass of the molecular ion of this compound, it is possible to distinguish it from other compounds that may have the same nominal mass but a different elemental formula. For the molecular formula C₅H₉NO₂S, the calculated exact mass is 147.03539 g/mol . An HRMS measurement yielding a value very close to this would provide strong evidence for the proposed molecular formula.

Table 3: High-Resolution Mass Spectrometry Data

ParameterValue
Molecular FormulaC₅H₉NO₂S
Calculated Exact Mass147.03539 u
Required Mass Accuracy< 5 ppm

The combination of molecular weight determination and fragmentation analysis from conventional MS, along with the precise mass measurement from HRMS, provides a comprehensive and definitive structural characterization of this compound.

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches, which differ in their theoretical basis and computational cost.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying organic molecules. It is used to investigate the electronic properties and reactivity of compounds similar in structure to this compound. nih.govresearchgate.netmaterialsciencejournal.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less demanding than traditional wave-function-based methods, allowing for the study of larger and more complex systems.

For a molecule like this compound, DFT would be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as the distribution of frontier molecular orbitals. researchgate.netmaterialsciencejournal.org These calculations help in understanding the molecule's stability, potential reaction sites, and spectroscopic characteristics.

Ab initio, meaning "from the beginning," refers to a class of quantum chemistry methods that are based solely on the fundamental laws of quantum mechanics and physical constants, without the inclusion of empirical data. These methods are often used as a benchmark for other computational techniques due to their high accuracy, though they are typically associated with a higher computational cost compared to DFT.

While specific ab initio studies on this compound are not prominent in the literature, these methods could be used to obtain highly accurate geometric parameters and energies. High-level ab initio composite methods are often used to yield precise thermochemical data. chemrxiv.org

The accuracy of any quantum chemical calculation is highly dependent on the choice of both the theoretical method and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.

The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, offering a robust balance of accuracy and computational efficiency for a wide range of organic molecules. materialsciencejournal.org It is frequently paired with Pople-style basis sets.

The 6-31G(d,p) basis set is a commonly used split-valence basis set that provides a good description of molecular geometries and properties for many organic systems. materialsciencejournal.orgwavefun.com Its components can be described as follows:

6-31G : This indicates that core electrons are described by a single basis function (a contraction of 6 primitive Gaussian functions), while valence electrons are described by two basis functions (one a contraction of 3 primitives and the other a single primitive). This "split-valence" approach allows for more flexibility in describing the electron distribution involved in chemical bonding.

(d,p) : These are polarization functions. The '(d)' adds d-type functions to heavy (non-hydrogen) atoms, and the '(p)' adds p-type functions to hydrogen atoms. These functions allow for the description of non-spherical electron density, which is crucial for accurately modeling chemical bonds and non-covalent interactions.

The combination of the B3LYP functional with the 6-31G(d,p) basis set is widely regarded as a cost-effective and reliable level of theory for obtaining accurate geometries and electronic properties for small to medium-sized organic molecules. materialsciencejournal.orgreddit.com

ComponentPurposeJustification
B3LYP Hybrid Density FunctionalProvides a good balance between computational cost and accuracy for organic molecules. materialsciencejournal.org
6-31G Split-Valence Basis SetOffers flexibility for valence electrons, which are key to chemical bonding.
(d,p) Polarization FunctionsImproves the description of anisotropic electron density in bonds, leading to more accurate geometries and energies. wavefun.com

Molecular Structure and Reactivity Analysis

Theoretical calculations are instrumental in analyzing the three-dimensional structure of this compound and predicting its chemical reactivity based on its electronic makeup.

The first step in most computational studies is to find the optimized geometry of the molecule, which corresponds to the lowest energy arrangement of its atoms. For a flexible molecule like this compound, this involves a conformational analysis to identify the most stable conformer(s). This is achieved by systematically rotating the rotatable single bonds and calculating the energy of each resulting structure.

The analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. This information is fundamental, as the molecular conformation can significantly influence its physical properties and biological activity. Although specific published data for this compound is scarce, a typical output of such an analysis is presented below.

ParameterDescription
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms (e.g., C=S, C=O, C-N, C-C).
**Bond Angles (°) **The angle formed between three connected atoms (e.g., O=C-C, C-C-C, H-N-H).
Dihedral Angles (°) The angle between two planes defined by four atoms, crucial for defining the molecule's 3D shape and identifying stable conformers.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital) : This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential. edu.krd

LUMO (Lowest Unoccupied Molecular Orbital) : This is the lowest energy orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity. edu.krd

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE) . This gap is a critical descriptor of molecular stability and reactivity. edu.krdresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy level. nih.gov

DFT calculations provide the energies of these orbitals, allowing for the determination of the HOMO-LUMO gap and other reactivity descriptors.

ParameterSymbolDescriptionSignificance
Highest Occupied Molecular Orbital Energy EHOMOEnergy of the outermost electron-containing orbital.Indicates the molecule's capacity to donate electrons (nucleophilicity). edu.krd
Lowest Unoccupied Molecular Orbital Energy ELUMOEnergy of the lowest-energy empty orbital.Indicates the molecule's capacity to accept electrons (electrophilicity). edu.krd
HOMO-LUMO Energy Gap ΔE = ELUMO - EHOMOThe energy difference between the LUMO and HOMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP would show the most negative potential (red) concentrated around the sulfur atom of the thione group (C=S) and the oxygen atom of the carbonyl group (C=O), making them the primary sites for electrophilic attack. The regions around the amine (NH₂) and methylene (B1212753) (CH₂) protons would exhibit a positive potential (blue), identifying them as sites for nucleophilic attack. scirp.org The charge distribution is polarized, with significant negative charge on the sulfur and oxygen atoms and positive charge on the hydrogens of the amino group.

Table 1: Predicted Reactive Sites from Electrostatic Potential

Region of Molecule Electrostatic Potential Predicted Reactivity
Thione Sulfur Atom (S) High Negative Potential (Red) Favorable for electrophilic attack
Carbonyl Oxygen Atom (O) Negative Potential (Red/Orange) Favorable for electrophilic attack
Amine Hydrogens (NH₂) High Positive Potential (Blue) Favorable for nucleophilic attack

Fukui Functions and Local Reactivity Descriptors

Fukui functions are central to conceptual DFT and are used to describe the reactivity of different sites within a molecule. These descriptors quantify how the electron density at a specific point changes with the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack.

While specific Fukui function calculations for this compound are not detailed in the available literature, the principles of local reactivity descriptors can be applied. researchgate.net The sulfur atom of the thione group is expected to have a high value for the Fukui function corresponding to electrophilic attack (f+), indicating its susceptibility to nucleophiles. Conversely, the nitrogen atom and the α-carbon are anticipated to be key sites for nucleophilic attack (f-). These descriptors, along with the global reactivity descriptors like chemical hardness and electrophilicity index, provide a quantitative measure of the molecule's reactivity. scirp.org

Tautomerism Studies

This compound can exist in different tautomeric forms, and understanding their equilibrium is key to predicting its chemical behavior.

Thione-Thiol Tautomerism Equilibrium

The primary tautomerism for this compound is the thione-thiol equilibrium, where a proton can migrate from the nitrogen atom to the sulfur atom, converting the thioamide group into a thiol-imidate group.

R-C(=S)-NH₂ (Thione) ⇌ R-C(-SH)=NH (Thiol)

Experimental and computational studies on simple thioamides consistently show that the thione form is significantly more stable and dominates the equilibrium. scispace.comnih.gov For instance, studies on thioacetamide (B46855) show a strong preference for the thione form. scispace.com This dominance is attributed to the greater strength of the C=S double bond compared to the C=N double bond and favorable solvation of the polar thione group. scispace.com It is therefore expected that this compound exists predominantly as the thione tautomer in most conditions.

Keto-Enol Tautomerism Considerations

A second potential tautomerism is the keto-enol type, involving the ester part of the molecule. Here, a proton from the α-carbon (the CH₂ group adjacent to the C=O group) could migrate to the carbonyl oxygen, forming an enol.

EtOOC-CH₂-C(=S)NH₂ (Keto) ⇌ EtO(OH)C=CH-C(=S)NH₂ (Enol)

Generally, for esters, the keto form is overwhelmingly favored over the enol form. The equilibrium for ethyl acetate (B1210297), for example, lies heavily on the side of the keto tautomer. While certain structural features like conjugation can stabilize the enol form, in the case of this compound, the thione-thiol equilibrium is the far more significant and studied process.

Solvent Effects on Tautomeric Equilibria

The polarity of the solvent plays a crucial role in the position of the tautomeric equilibrium. Computational studies on related thioamide and triazole-thione systems, using models like the Polarizable Continuum Model (PCM), demonstrate that polar solvents tend to stabilize the more polar tautomer. researchgate.net The thione form is more polar than the thiol form due to the large dipole moment of the C=S bond. Consequently, increasing the solvent polarity (e.g., from a nonpolar solvent like hexane (B92381) to a polar one like water or DMSO) is expected to further favor the already dominant thione tautomer of this compound. nih.govresearchgate.net

Table 2: Expected Effect of Solvent on Thione-Thiol Equilibrium

Solvent Polarity Predominant Tautomer Reason for Stability
Nonpolar Thione Inherent stability of the thione form
Polar Aprotic (e.g., DMSO) Thione (stabilized further) Favorable dipole-dipole interactions with the polar thione group

Energy Barriers of Proton Transfer Reactions

In-Depth Computational Analysis of this compound

A detailed exploration into the molecular dynamics, ligand-protein interactions, and conformational stability of this compound.

While the chemical compound this compound is recognized and cataloged in chemical databases, a thorough review of publicly available scientific literature and research databases reveals a significant gap in knowledge regarding its computational and theoretical investigation. Specifically, detailed studies on its behavior within biological systems, as analyzed through molecular dynamics simulations and computational docking, are not presently available.

This article aims to address the specified structural outline concerning the computational chemistry of this compound. However, due to the absence of published research in these specific areas, the following sections will outline the types of analyses that would be conducted, based on standard computational chemistry methodologies.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful lens through which the behavior and interactions of molecules can be understood at an atomic level. For a compound like Ethyl 3-amino-3-thioxopropanoate, these methods could offer invaluable insights into its potential as a therapeutic agent or its role in biological pathways.

Molecular dynamics (MD) simulations and computational docking are standard in silico techniques used to predict how a small molecule, or ligand, might interact with a protein target. These simulations can provide a dynamic view of the binding process and the stability of the resulting complex.

Currently, there is no specific information available in the public domain detailing the ligand-protein interaction profiling of this compound. Such a study would typically involve docking the compound into the active site of various target proteins to identify key interactions.

A hypothetical interaction profile would be presented in a table similar to this:

Target ProteinInteracting ResiduesType of Interaction
Data Not AvailableData Not AvailableData Not Available

This analysis would pinpoint which amino acid residues are crucial for binding and the nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic forces.

The prediction of binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and a protein. This is a critical parameter in drug discovery for assessing the potential potency of a compound. As of now, there are no published studies that report the binding affinity predictions for this compound with any protein target.

A typical data table for such findings would look as follows:

Target ProteinPredicted Binding Affinity (kcal/mol)
Data Not AvailableData Not Available

These values are typically calculated using scoring functions within docking software or through more computationally intensive methods like free energy perturbation (FEP) or thermodynamic integration (TI).

Understanding the conformational stability of a molecule in a biological environment is crucial for predicting its behavior in vivo. MD simulations are the primary tool for this analysis, providing insights into how the molecule flexes, rotates, and maintains its structural integrity in an aqueous environment, often in the presence of its protein target.

Research on the conformational stability of this compound has not been reported. Such a study would analyze trajectories from MD simulations to determine root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand, which indicate its stability and flexibility when bound to a protein.

Reactivity and Chemical Transformations

Nucleophilic and Electrophilic Reactivity Centers

The molecule possesses several sites susceptible to either nucleophilic or electrophilic attack.

Nucleophilic Centers:

Nitrogen Atom: The lone pair of electrons on the primary amine of the thioamide group makes it a potent nucleophile. nih.gov

Sulfur Atom: The sulfur atom of the thioxo group (C=S) is also nucleophilic, a characteristic property of thioamides. nih.gov This is due to the polarizability of sulfur and its ability to participate in resonance, donating electron density.

α-Carbon: The methylene (B1212753) group (CH₂) adjacent to both the ester and thioamide groups has acidic protons. Deprotonation by a base generates a carbanion, a strong carbon-based nucleophile. libretexts.orglibretexts.org

Electrophilic Centers:

Thiocarbonyl Carbon: The carbon atom of the thioxo group (C=S) is electrophilic and susceptible to attack by nucleophiles. Thioamides are generally more reactive towards nucleophiles than their amide counterparts. nih.gov

Ester Carbonyl Carbon: The carbonyl carbon of the ethyl ester group is a classic electrophilic site, readily attacked by nucleophiles in reactions like hydrolysis and aminolysis. algoreducation.commasterorganicchemistry.com

Reactions with N-Nucleophiles

The electrophilic centers of Ethyl 3-amino-3-thioxopropanoate readily react with various nitrogen-based nucleophiles, such as primary and secondary amines, and hydrazine.

Reaction with Amines (Aminolysis): Reaction with a primary or secondary amine can lead to aminolysis of the ethyl ester, forming the corresponding N-substituted amide. Alternatively, the N-nucleophile can attack the thiocarbonyl carbon. The reaction pathway is often dependent on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.com

Reaction with Hydrazine: Hydrazine is a particularly reactive N-nucleophile. researchgate.net Its reaction with this compound can lead to the formation of hydrazides via attack at the ester carbonyl. These intermediates can then undergo intramolecular cyclization, often yielding five or six-membered heterocyclic systems like pyrazolidinones or pyridazinones, depending on the subsequent reaction steps.

N-NucleophilePotential Product Type
Primary/Secondary AmineN-substituted amide (from ester aminolysis)
HydrazineHydrazide, potentially leading to heterocyclic compounds

Cycloaddition Reactions for Heterocyclic Scaffolds

Cycloaddition reactions are powerful tools for constructing ring systems, and this compound is a suitable substrate for such transformations, leading to valuable heterocyclic structures. youtube.com

[3+2] Cycloadditions: The molecule can serve as a three-atom component in [3+2] cycloaddition reactions. For instance, after conversion into a 1,3-dipolar species, it can react with various dipolarophiles like alkenes or alkynes to synthesize five-membered heterocycles. youtube.com

[4+2] Cycloadditions (Diels-Alder Reactions): The thioxo group can act as a dienophile in hetero-Diels-Alder reactions. When reacted with a suitable 1,3-diene, it can form a six-membered thiopyran ring system. nih.gov The reactivity and regioselectivity of these reactions can often be enhanced by using Lewis acid catalysts. nih.gov

Reactions with Azides: The active methylene group can be deprotonated to form an enolate, which can then participate in cycloaddition reactions. For example, reaction with heterocyclic azides can lead to the formation of 1,2,3-triazoles, a process that may proceed through a base-facilitated cycloaddition followed by rearrangement. nih.gov

Alkylation Reactions

The nucleophilic centers of this compound, specifically the sulfur and nitrogen atoms, can be targeted in alkylation reactions using alkyl halides or other electrophilic alkylating agents.

S-Alkylation: The sulfur atom of the thioamide is a soft nucleophile and readily undergoes alkylation to form a thioimidate ester. This reaction is often highly chemoselective. For example, intramolecular S-arylation of related thioamides using a copper catalyst has been shown to produce benzothiolane derivatives. nih.gov

N-Alkylation: While S-alkylation is often favored, N-alkylation can also occur, particularly if the sulfur atom is sterically hindered or if hard alkylating agents are used.

C-Alkylation: After deprotonation of the α-carbon with a suitable base (like an alkoxide), the resulting enolate can be alkylated with an alkyl halide. This C-alkylation is a common strategy for functionalizing β-keto esters and related compounds. aklectures.com

Reaction SiteAlkylating AgentProduct Type
Sulfur (S)Alkyl HalideThioimidate Ester
α-Carbon (C)Alkyl Halide (after deprotonation)α-Alkylated product

Condensation Reactions

Condensation reactions involving this compound are key to building more complex molecular architectures.

Claisen-type Condensation: As a molecule with an enolizable ester, it can participate in self-condensation or crossed Claisen condensations. libretexts.orglibretexts.org In a crossed Claisen reaction, an enolate derived from this compound can react with another ester, leading to the formation of a β-keto thioamide derivative. organic-chemistry.org

Knoevenagel Condensation: The active methylene group can react with aldehydes or ketones in a Knoevenagel condensation. This reaction, typically catalyzed by a weak base, forms a new carbon-carbon double bond.

Reaction with β-Keto Thioamides: Research has shown that related β-keto thioamides undergo condensation with various reagents to form heterocyclic systems like thiazolidinones or thiopyrans. researchgate.net Similar reactivity can be expected for this compound.

Hydrolysis and Ester Cleavage Mechanisms

The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common and typically irreversible reaction for esters. masterorganicchemistry.comchemistrysteps.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester. algoreducation.comyoutube.com This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (EtO⁻) leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, driving the reaction to completion. masterorganicchemistry.comchemistrysteps.com An acidic workup is required to obtain the free carboxylic acid.

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The reaction is an equilibrium process and requires an excess of water to shift the equilibrium towards the products (carboxylic acid and ethanol). chemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.

Oxidation-Reduction Chemistry of Thioxo Groups

The thioxo (C=S) group is redox-active and can undergo both oxidation and reduction to yield different functional groups.

Oxidation: The thioxo group can be oxidized to a sulfine (B13751562) (a C=S=O group) or further to a sulfene (B1252967) (a C=SO₂ group) using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. nih.gov The oxidation of thiols by hydrogen peroxide is a well-studied process, and similar principles can apply to the oxidation of the thione sulfur. nih.gov

Reduction: The thioamide group can be reduced to an amine. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are capable of reducing amides and thioamides to the corresponding amines. masterorganicchemistry.com Catalytic hydrogenation, using specific ruthenium complexes, can also be employed to reduce thioamides to amines or, in some cases, to thiols and amines, depending on the substrate and conditions. nih.gov More recently, methods using samarium(II) iodide have been developed for the chemoselective reduction of thioamides to amines. organic-chemistry.org

Biological and Biochemical Studies

Antimicrobial Activity

There is a lack of specific studies detailing the antimicrobial efficacy of Ethyl 3-amino-3-thioxopropanoate.

No specific data from peer-reviewed studies were found that evaluated the antibacterial activity of this compound against either Gram-positive or Gram-negative bacteria. Consequently, information regarding its minimum inhibitory concentrations (MIC) or spectrum of activity is not available.

Similarly, there is no available research data on the antifungal properties of this compound against any fungal species.

Anticancer Activity

The potential of this compound as an anticancer agent has not been substantially explored in published literature.

No studies reporting the results of in vitro cytotoxicity assays, such as the MTT assay, for this compound against any cancer cell lines have been identified. Therefore, data on its IC50 values or cytotoxic effects on cancer cells are currently unavailable.

While some related chemical structures have been investigated as potential inhibitors of enzymes like tyrosine kinases, there is no specific evidence in the current body of scientific literature to suggest that this compound itself has been studied for or acts as a tyrosine kinase inhibitor. Its specific molecular targets and mechanism of action in a biological context remain uncharacterized.

Enzyme Inhibition Studies

Beyond the scope of anticancer research, no specific studies on the inhibitory effects of this compound on other types of enzymes have been found.

Lipoxygenase (LOX) Activity Modulation

Research into various synthetic compounds has highlighted the potential of sulfur-containing molecules as LOX inhibitors. nih.gov For instance, certain 1-thio-substituted butadienes, which share the feature of a sulfur atom in a position that can interact with the enzyme's active site, have demonstrated 5-lipoxygenase inhibition. nih.gov The structural resemblance of these inhibitors to intermediates in the lipoxygenation of arachidonic acid suggests a mechanism-based inhibition. nih.gov Although speculative without direct experimental data, the thioamide moiety in this compound could potentially confer some level of LOX modulation.

Table 1: Examples of Sulfur-Containing Compounds with Lipoxygenase Inhibitory Activity

Compound ClassSpecific ExampleReported ActivityReference
Thiazole (B1198619) Derivatives4-(4-benzylphenyl)thiazol-2-amine (ARM1)Inhibits 5-LOX activity in leukocytes mdpi.com
1-Thio-substituted Butadienes1-thio-substituted butadiene derivative (15a)IC50 of 1.8 µM for 5-lipoxygenase inhibition in vitro nih.gov

Other Relevant Enzyme Targets

The thioamide functional group is a versatile pharmacophore and has been incorporated into inhibitors of various enzymes. Beyond lipoxygenases, thioamide-containing molecules have been shown to target a range of enzymes, often through coordination with metal ions in the active site or by acting as bioisosteres of amide bonds. nih.gov

For example, thioamide derivatives have been developed as potent inhibitors of urease, a nickel-containing enzyme. nih.gov In these cases, the thioamide group is thought to interact with the nickel ions in the enzyme's active site, leading to inhibition. nih.gov Furthermore, the thioamide moiety has been integrated into molecules targeting kinases and histone methyltransferases. nih.gov

Given the structural features of this compound, which include a reactive β-thioxo carbonyl system, it could potentially interact with a variety of enzymes. However, specific studies identifying and characterizing these interactions for this particular compound are lacking.

Anti-Inflammatory Potential

The anti-inflammatory potential of this compound can be inferred from the known activities of the thioamide class of compounds. nih.govnih.gov Thioamides have been investigated for their anti-inflammatory properties, which may stem from their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govrsc.org The inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

For instance, certain N-phenylcarbamothioylbenzamides have demonstrated significant anti-inflammatory activity in animal models, with some derivatives showing higher potency than the reference drug indomethacin. nih.gov These compounds were also found to inhibit prostaglandin (B15479496) E2 (PGE2) synthesis, a key indicator of COX-2 inhibition. nih.gov The presence of the thioamide group was shown to be crucial for the observed activity. researchgate.net While these findings are for more complex molecules, they highlight the potential of the thioamide core in designing anti-inflammatory agents. Direct experimental validation of the anti-inflammatory effects of this compound is needed to confirm this potential.

Table 2: Anti-Inflammatory Activity of Representative Thioamide Derivatives

CompoundModelObserved EffectReference
N-phenylcarbamothioylbenzamide derivatives (1e and 1h)Carrageenan-induced paw edema in micePotent anti-inflammatory activity (61.45% and 51.76% inhibition, respectively) nih.gov
Thioamide-containing quinazolinonesNitric oxide production inhibitionReplacement of thioamide with amide resulted in an 83-fold decrease in potency researchgate.net

Antispasmodic Effects

The investigation into the antispasmodic effects of this compound is currently not documented in available scientific literature. However, the broader class of thioamides has been explored for various pharmacological activities, and some derivatives have been noted for their influence on smooth muscle contractility. While direct evidence is absent, the general pharmacological profile of thioamides suggests that such effects could be a possibility, warranting future investigation.

Quorum Sensing Inhibition

A promising area of investigation for this compound is its potential as a quorum sensing (QS) inhibitor. QS is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial drug development. mdpi.com The structural motif of a β-keto ester, which is present in the tautomeric form of this compound, has been identified in compounds with anti-QS activity.

Table 3: Examples of Structurally Related Quorum Sensing Inhibitors

Compound ClassSpecific ExampleTarget Organism/SystemReference
ThiolactonesPhenylacetanoyl thiolactones (24/25, 28-34)Pseudomonas aeruginosa (LasR) nih.gov
Thiophenesulfonamides3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole (PTSP)Vibrio species (LuxR homologs) biorxiv.org

Physiological and Metabolome Analysis in Biological Systems (e.g., plant browning)

There is no direct research available on the physiological and metabolome analysis of this compound in biological systems, specifically in the context of plant browning. Enzymatic browning in plants is often mediated by polyphenol oxidase (PPO), a copper-containing enzyme. nih.gov Inhibitors of PPO are sought after in the food industry to prevent discoloration of fruits and vegetables.

Chemicals that can chelate the copper ions in the PPO active site are often effective inhibitors. nih.gov Sulfur-containing compounds, such as L-cysteine, are known to inhibit PPO, both by acting as a reducing agent and by forming colorless complexes with quinones. nih.gov Given that this compound contains a sulfur atom, it could theoretically interact with PPO. However, without experimental data, its effect on plant browning and the associated metabolic changes remains speculative. Further research would be necessary to determine if it can act as a PPO inhibitor and to understand its impact on the plant metabolome.

Environmental Fate and Biodegradation

Microbial Degradation of Organosulfur Compounds

The breakdown of organic substances by enzymes produced by living microorganisms is known as biodegradation. omicsonline.orgomicsonline.org Microorganisms possess a remarkable metabolic diversity that allows them to degrade a vast range of compounds, including complex organosulfur molecules. omicsonline.orgomicsonline.org This process is a critical mechanism for the removal of such pollutants from soil and water.

The presence or absence of oxygen dictates the primary pathways for microbial degradation.

Aerobic Biodegradation : In the presence of oxygen, aerobic microorganisms break down organic pollutants. omicsonline.orgomicsonline.org Aerobes use oxygen to oxidize substrates to gain energy, a process known as cellular respiration. omicsonline.orgomicsonline.org Many organic pollutants are rapidly degraded under these conditions. omicsonline.orgfrontiersin.org For organosulfur compounds, aerobic pathways often involve oxidation. For instance, the "4S pathway" is a well-studied aerobic process for the degradation of dibenzothiophene (B1670422) (DBT), a recalcitrant organosulfur compound found in fossil fuels. This pathway involves a four-step enzymatic process that cleaves the carbon-sulfur (C-S) bond, converting DBT to 2-hydroxybiphenyl (HBP) and sulfate (B86663) without degrading the valuable hydrocarbon structure. mdpi.com

Anaerobic Biodegradation : In environments depleted of oxygen, anaerobic microorganisms dominate. omicsonline.orgomicsonline.org These microbes use other available electron acceptors like nitrate (B79036), sulfate, or carbon dioxide for respiration. oup.comwikipedia.org The anaerobic degradation of organosulfur compounds is also significant, particularly in environments like marine sediments and wastewater treatment sludge. nih.govjuniperpublishers.com Sulfate-reducing bacteria (SRB) are key players, capable of biodegrading aromatic sulfur compounds under strictly anaerobic conditions. juniperpublishers.com Studies have shown the reduction of thiols to sulfide (B99878) and methane (B114726) when a small electric current is supplied in an anaerobic setting. wur.nl However, the degradation process can be slower, and the emission of odorous and toxic organosulfur compounds, such as hydrogen sulfide (H2S), can be greater under anaerobic conditions compared to aerobic ones. wikipedia.orgacs.org

The efficiency of organosulfur compound biodegradation is highly dependent on various environmental factors.

Co-substrates : The presence of an additional, more easily metabolizable carbon source, known as a co-substrate, can significantly enhance the degradation of organosulfur compounds. nih.gov Supplementing with a co-substrate like glucose has been shown to improve total sulfur removal efficiencies to over 83%. nih.gov The addition of a carbon source can facilitate the transfer of organosulfur into amino acids and promote assimilation, demonstrating a shift in metabolic pathways. nih.gov In co-composting studies, adding co-substrates such as fats, protein, or cellulose (B213188) to raw sludge resulted in higher biological activity and greater degradation of organic matter. nih.gov

Environmental Conditions :

Nutrient Availability : The addition of nutrients like ammonium (B1175870) nitrate and phosphate (B84403) has been shown to increase the number and extent of organosulfur heterocycles degraded from crude oil by marine microbial populations. cdnsciencepub.com

pH : The acidity or alkalinity of the environment can influence microbial activity and degradation rates.

Toxicity and Concentration : The concentration of the organosulfur compounds themselves can be a limiting factor. At high concentrations (e.g., ≥5 mmol/L), compounds like thiophenes and thiols can be inhibitory to microbial activity, particularly under methanogenic (anaerobic) conditions. oup.com The inhibitory effects are often concentration-dependent. oup.com

Oxygen Availability : As discussed, the presence or absence of oxygen is a primary determinant of the degradation pathway and rate. acs.org Aerobic conditions generally lead to more complete and rapid degradation of many organic pollutants. frontiersin.org

A diverse range of microorganisms, including bacteria, archaea, and fungi, have been identified as being capable of degrading organosulfur compounds. The specific microbial populations can vary depending on the environment and the specific sulfur compounds present. cdnsciencepub.com

Microbial GroupGenus/SpeciesOrganosulfur Compound(s) Degraded/MetabolizedReference(s)
Bacteria RhodococcusDibenzothiophene (DBT) and other organosulfur compounds mdpi.comtandfonline.com
GordoniaDibenzothiophene (DBT) nih.govtandfonline.com
ThiobacillusGeneral organosulfur compounds nih.gov
FerruginibacterGeneral organosulfur compounds nih.gov
PseudomonasSulfonates nih.gov
AlcaligenesSulfonates, Taurine nih.govnih.gov
Desulfovibrio psychrotoleransPara-Toluene Sulfonic Acid (PTSA), Sulfanilic acid (SFA), Thiophene-2-acetic acid (TPA) juniperpublishers.com
MycobacteriumDibenzothiophene (DBT) tandfonline.com
BrevibacteriumDibenzothiophene (DBT) tandfonline.com
NocardiaDibenzothiophene (DBT) tandfonline.com
Archaea MethanococcoidesMethionine nih.gov
Fungi Phanerocheate chrysosporiumSulfanilic acid juniperpublishers.com
Aspergillus nigerSulfanilic acid juniperpublishers.com

Bioelectrochemical Degradation

Bioelectrochemical systems (BESs) are an emerging technology that utilizes microorganisms as catalysts to drive electrochemical reactions for the treatment of complex organic pollutants. wur.nl These systems, which include Microbial Fuel Cells (MFCs) and Microbial Electrolysis Cells (MECs), offer a promising strategy for degrading organosulfur compounds. wur.nlwur.nl

In a BES, microorganisms at an electrode (anode or cathode) facilitate reactions that would otherwise be thermodynamically unfavorable. wur.nl For organosulfur compound degradation, biocathodes are of particular interest. Microorganisms at the cathode can utilize electrons supplied through an external circuit to reduce oxidized compounds. wur.nl Research has demonstrated that various organosulfur compounds can be successfully degraded to sulfide in BESs. This process requires both the electric current and the presence of the specific microorganisms; control experiments without either component show no degradation. wur.nl

CompoundSystemDurationSulfur Recovery (as Sulfide)Reference(s)
MethanethiolBES Biocathode5 days64% wur.nl
MethanethiolBES Biocathode22 days18% wur.nl
EthanethiolBES Biocathode22 days18% wur.nl
PropanethiolBES Biocathode22 days17% wur.nl
Dimethyl disulfideBES Biocathode22 days22% wur.nl
2-BromoethanesulfonateMFC (aerobic)Not SpecifiedDegraded, releasing bromide (Br⁻) nih.gov
2-BromoethanesulfonateMEC (anaerobic)Not SpecifiedNot degraded nih.gov

BESs have shown potential for better degradation kinetics for some recalcitrant pollutants compared to conventional biological treatment systems. This technology may unlock alternative and more efficient strategies for managing anthropogenic organosulfur emissions. wur.nl

Environmental Impact of Organosulfur Compound Release

The release of organosulfur compounds into the environment has several negative impacts. The combustion of fossil fuels containing these compounds is a major source of sulfur dioxide (SO₂), a primary precursor to acid rain, which damages forests, aquatic ecosystems, and building materials. wur.nlmdpi.com SO₂ emissions are also detrimental to human health. mdpi.com

In industrial settings, such as petroleum refining and transport, organosulfur compounds can cause the corrosion of pipelines and other equipment. mdpi.comwikipedia.org When released into soil and water, they can be toxic to local flora and fauna and can contaminate drinking water sources. juniperpublishers.com The presence of certain organosulfur compounds can also inhibit the microbial metabolism of other pollutants, potentially slowing down natural attenuation processes in contaminated sites. oup.com Furthermore, the anaerobic degradation of these compounds often produces hydrogen sulfide (H₂S), a flammable, corrosive, and highly toxic gas known for its pungent "rotten egg" odor. wikipedia.org

Future Directions and Research Perspectives

Development of Structure-Activity Relationships (SAR)

A critical area for future research is the systematic development of structure-activity relationships (SAR) for Ethyl 3-amino-3-thioxopropanoate and its derivatives. researcher.life While preliminary studies have hinted at its potential, a comprehensive understanding of how modifications to its chemical structure impact its biological activity is lacking. Future SAR studies should focus on:

Systematic Modification: The synthesis and evaluation of a library of analogues with systematic variations to the ethyl ester, the amino group, and the thioxo functionality. This will help to identify the key pharmacophoric features responsible for its observed activities.

Quantitative Analysis: Employing quantitative structure-activity relationship (QSAR) modeling to correlate physicochemical properties of the analogues with their biological activities. This will enable the prediction of activity for novel, unsynthesized compounds.

Target Identification: Elucidating the specific molecular targets of this compound is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the proteins and pathways with which it interacts.

A deeper understanding of SAR will guide the rational design of more potent and selective derivatives for various applications.

Exploration of Novel Therapeutic Applications

The current understanding of the biological activities of this compound opens the door to exploring a range of novel therapeutic applications. Based on its known properties and its use as a building block in the synthesis of other compounds, future research could investigate its potential in:

Neurodegenerative Diseases: Patent literature indicates that derivatives of this compound are being explored for the treatment of proteinopathies, such as Alzheimer's and Parkinson's diseases. google.com Further research is warranted to investigate the neuroprotective effects of the parent compound and its analogues.

Ciliopathies: There is emerging interest in the use of quinuclidine (B89598) compounds, for which this compound can be a precursor, in treating ciliopathies. google.com This suggests a potential, albeit indirect, therapeutic avenue to explore.

Inhibitors of Glucosylceramide Synthase (GCS): The compound is a reactant in the synthesis of GCS inhibitors, which are being investigated for various metabolic and genetic disorders. google.com This highlights its importance as a key intermediate in developing new therapeutics.

The following table summarizes the key reactants and resulting compounds in the synthesis of potential therapeutic agents starting from this compound, as described in patent literature.

Starting MaterialReactantResulting Compound ClassPotential Therapeutic Area
This compound2-bromo-4'-fluoroacetophenoneThiazole (B1198619) derivativesNeurodegenerative diseases
This compoundSubstituted acetophenonesQuinuclidine derivativesCiliopathies, Proteinopathies

Green Chemistry Approaches for Synthesis

While traditional methods for synthesizing this compound exist, there is a growing need for more environmentally friendly and sustainable approaches. researchgate.net Future research in this area should focus on:

Catalytic Methods: Developing novel catalytic systems that can facilitate the synthesis under milder reaction conditions, with higher atom economy and reduced waste generation.

Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace hazardous organic solvents traditionally used in the synthesis.

Microwave-Assisted Synthesis: Investigating the application of microwave irradiation to accelerate the reaction, potentially leading to higher yields and shorter reaction times. A polymer-supported thionating reagent has shown promise in this area for the synthesis of related thioamides. thieme-connect.de

Adopting green chemistry principles will not only make the production of this compound more sustainable but also more cost-effective.

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry offers powerful tools to investigate the reactivity and properties of this compound at a molecular level. Future research should leverage advanced computational modeling to:

Elucidate Reaction Mechanisms: Use quantum mechanics (QM) and molecular dynamics (MD) simulations to gain a detailed understanding of the reaction mechanisms involved in its synthesis and its interactions with biological targets.

Predict Tautomeric Behavior: The thione-thiol tautomerism of this compound is a key aspect of its reactivity. Computational studies can predict the relative stability of tautomers in different solvent environments and their influence on reaction pathways.

Virtual Screening: Employ docking and virtual screening techniques to identify potential new biological targets for this compound and its derivatives, accelerating the discovery of novel applications.

The following table outlines computational methods and their potential applications in studying this compound.

Computational MethodApplication
Density Functional Theory (DFT)Calculating reaction energies and transition states to elucidate reaction mechanisms.
Molecular Dynamics (MD)Simulating the behavior of the compound in different solvent environments to understand tautomeric equilibria.
DockingPredicting the binding mode and affinity of the compound to biological targets. researcher.life

Integration with Materials Science and Polymer Chemistry

The unique functional groups of this compound make it an interesting candidate for integration into materials science and polymer chemistry. researchgate.net Future research could explore its use as:

A Monomer for Novel Polymers: The amino and thioxo groups can potentially participate in polymerization reactions, leading to the formation of novel polymers with unique thermal, optical, or mechanical properties.

A Cross-linking Agent: Its bifunctional nature could be exploited to act as a cross-linking agent to modify the properties of existing polymers.

A Precursor for Nanomaterials: The compound could serve as a precursor for the synthesis of metal sulfide (B99878) nanoparticles or other nanomaterials with interesting catalytic or electronic properties. For instance, it has been used in the synthesis of piperidine (B6355638) derivatives which are then used to create complex heterocyclic structures. researchgate.net

Exploring these avenues could lead to the development of new materials with applications in electronics, coatings, and other advanced technologies.

Q & A

Q. What are the validated synthetic routes for Ethyl 3-amino-3-thioxopropanoate, and how can reaction conditions be optimized for yield and purity?

this compound (CAS 13621-50-6) is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl 3-bromopropanoate with thiourea derivatives under basic conditions (e.g., NaOH/KOH) to introduce the thioamide group . Optimization strategies include:

  • Temperature control : Reactions performed at 60–80°C reduce side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thioamide precursor.
  • Catalytic additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency.

Q. Example Reaction Setup

ReactantCatalystSolventTemp. (°C)Yield (%)
Ethyl 3-bromopropanoateK₂CO₃DMF7072–78
Thiourea derivativeNoneEthanol5065–70

For purity, column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key analytical techniques include:

  • ¹H/¹³C NMR : The thioamide (-NH-C(=S)-) group shows characteristic peaks at δ 10.2–11.5 ppm (¹H) and δ 180–190 ppm (¹³C) .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 162.04 (C₅H₉NO₂S) confirms molecular weight .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm ensure >95% purity .

Q. How do structural modifications of this compound influence its reactivity in multicomponent reactions (e.g., Hantzsch synthesis)?

The thioamide group acts as a nucleophile, enabling participation in cyclocondensation reactions. Modifications such as:

  • Substitution at the amino group (e.g., aryl or alkyl substituents) alters electronic density, affecting reaction kinetics .
  • Ester group replacement (e.g., methyl vs. ethyl) impacts solubility and steric hindrance in transition states .

Case Study : Replacing the ethyl ester with a trifluoromethyl group (as in Ethyl 2-amino-3,3,3-trifluoropropanoate) increases electrophilicity, accelerating heterocycle formation .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., human vs. bacterial) .
  • Structural impurities : Trace byproducts (e.g., oxidized thioamide to amide) can skew activity data.

Q. Methodological Recommendations :

Batch standardization : Use HPLC-MS to confirm compound integrity.

Dose-response validation : Test activity across multiple concentrations (e.g., 1–100 µM) .

Comparative studies : Benchmark against structurally similar compounds (e.g., Ethyl 2-amino-2-thioxoacetate, CAS 16982-21-1) to isolate structure-activity relationships .

Q. What computational tools are effective for modeling the tautomeric behavior of this compound in solution?

Thione-thiol tautomerism complicates reactivity predictions. Strategies include:

  • DFT calculations (e.g., B3LYP/6-31G* basis set) to evaluate energy barriers between tautomers .
  • Molecular dynamics simulations in explicit solvents (e.g., water, DMSO) to assess solvent effects on equilibrium .

Key Finding : In polar solvents, the thione form dominates (ΔG < 2 kcal/mol), favoring nucleophilic reactivity .

Q. Data Analysis & Reproducibility

Q. How should researchers handle discrepancies in melting point or solubility data across literature sources?

Variations often stem from:

  • Crystallinity differences : Recrystallization solvents (e.g., ethanol vs. acetone) affect polymorph formation .
  • Purity thresholds : Impurities >5% can depress melting points by 10–15°C.

Q. Protocol :

Reproduce synthesis using peer-reviewed methods (e.g., PubChem protocols).

Characterize thermal properties via DSC (Differential Scanning Calorimetry) .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

  • Nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
  • Principal Component Analysis (PCA) to identify confounding variables (e.g., solvent toxicity) .

Q. Safety & Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and fume hood use mandatory due to potential skin/eye irritation .
  • Waste disposal : Neutralize with 10% NaOH before aqueous disposal .

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Reactant of Route 1
Ethyl 3-amino-3-thioxopropanoate
Reactant of Route 2
Ethyl 3-amino-3-thioxopropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.